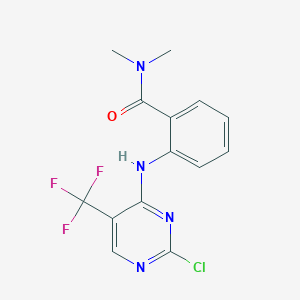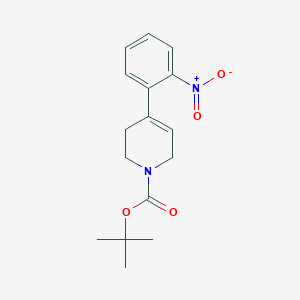![molecular formula C7H10N2O2 B8624659 (R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8624659.png)
(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazo[2,1-C][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms. The presence of a methanol group attached to the ring system further enhances its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable imidazole derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and reduction steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and quantity. The choice of raw materials, reaction conditions, and purification methods are crucial to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperature control, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the ring system .
Aplicaciones Científicas De Investigación
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)ethanol: Similar structure with an ethanol group instead of methanol.
(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol: Enantiomer of the compound with different stereochemistry.
®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)acetaldehyde: Oxidized form with an aldehyde group.
Uniqueness
The combination of the imidazo[2,1-C][1,4]oxazine ring system with the methanol group provides distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
[(6R)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2/t6-/m1/s1 |
Clave InChI |
RCJCMJGBSTUODK-ZCFIWIBFSA-N |
SMILES isomérico |
C1[C@@H](OCC2=NC=CN21)CO |
SMILES canónico |
C1C(OCC2=NC=CN21)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentanenitrile, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-](/img/structure/B8624581.png)






![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)


![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)


